molecular formula C15H18OSi B12582635 Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane CAS No. 601470-48-8

Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane

Cat. No.: B12582635
CAS No.: 601470-48-8
M. Wt: 242.39 g/mol
InChI Key: FJLXEMFWKDKYIY-UHFFFAOYSA-N
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Description

Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is an organosilicon compound characterized by the presence of a furan ring substituted with a phenylethenyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane typically involves the reaction of furan derivatives with phenylethenyl and trimethylsilyl reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a furan boronic acid derivative with a phenylethenyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used to replace the trimethylsilyl group under mild conditions.

Major Products

The major products formed from these reactions include oxygenated furan derivatives, phenylethyl-substituted compounds, and various substituted silanes.

Scientific Research Applications

Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane exerts its effects involves interactions with molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.

    Trimethyl(phenyl)furan: Contains a phenyl group directly attached to the furan ring without the ethenyl linker.

    Trimethylsilylfuran: Lacks the phenylethenyl group and only contains the trimethylsilyl and furan moieties.

Uniqueness

Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is unique due to the presence of both the phenylethenyl and trimethylsilyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

601470-48-8

Molecular Formula

C15H18OSi

Molecular Weight

242.39 g/mol

IUPAC Name

trimethyl-[3-(2-phenylethenyl)furan-2-yl]silane

InChI

InChI=1S/C15H18OSi/c1-17(2,3)15-14(11-12-16-15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

FJLXEMFWKDKYIY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)C=CC2=CC=CC=C2

Origin of Product

United States

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